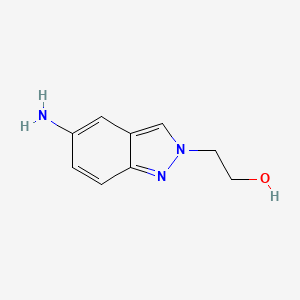

2-(5-Amino-2H-indazol-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

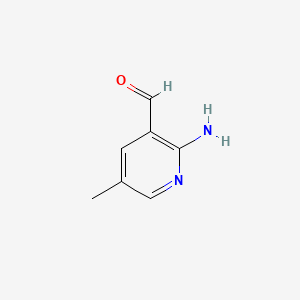

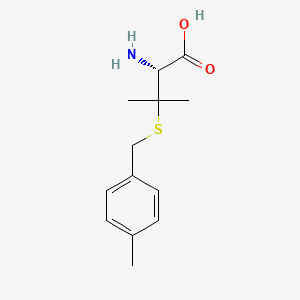

“2-(5-Amino-2H-indazol-2-yl)ethanol” is a chemical compound with the molecular formula C9H11N3O . It has a molecular weight of 177.203 Da . This compound is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “2-(5-Amino-2H-indazol-2-yl)ethanol” consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure visualization is not provided in the available resources.Physical And Chemical Properties Analysis

The boiling point of “2-(5-Amino-2H-indazol-2-yl)ethanol” is reported to be 440.5°C at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Ethanol's Interaction with Ion Channels

Ethanol affects multiple receptors, including ion channels sensitive to ethanol concentrations. This interaction is crucial for understanding ethanol's pharmacological and physiological effects. Ethanol's modulation of ionotropic receptor desensitization, particularly in receptors like type 3 serotonin, nicotinic acetylcholine, GABA-A, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors, plays a significant role in its acute action on receptor function (Dopico & Lovinger, 2009).

Bio-ethanol Reforming for Hydrogen Production

Reforming of bio-ethanol offers a promising method for hydrogen production from renewable resources. The use of catalysts, particularly Rh and Ni, is critical in ethanol steam reforming towards hydrogen production. This process highlights the significance of ethanol in renewable energy and its potential for future fuel cell applications (Ni, Leung, & Leung, 2007).

Ethanol in Diesel Fuel Blends

Ethanol is an attractive alternative fuel due to its renewable nature and potential to reduce particulate emissions in compression-ignition engines. The blending of ethanol with diesel fuel has been studied for its stability, viscosity, lubricity, and its impact on engine performance and emissions. The addition of ethanol to diesel aims to improve fuel properties and compatibility with engines, although challenges related to blend stability and material compatibility remain (Hansen, Zhang, & Lyne, 2005).

Safety And Hazards

The safety data sheet for “2-(5-Amino-2H-indazol-2-yl)ethanol” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

While the specific future directions for “2-(5-Amino-2H-indazol-2-yl)ethanol” are not mentioned in the available resources, it’s clear that indazole derivatives, in general, have a broad range of chemical and biological properties . This suggests that they may have potential applications in the development of new drugs.

Propiedades

IUPAC Name |

2-(5-aminoindazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-12(11-9)3-4-13/h1-2,5-6,13H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCEOMENYALEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C=C2C=C1N)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676655 |

Source

|

| Record name | 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Amino-2H-indazol-2-yl)ethanol | |

CAS RN |

1105187-46-9 |

Source

|

| Record name | 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)

![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)

![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)